molecular formula C6H3F2NO3 B1602326 3,5-Difluoro-4-nitrophenol CAS No. 147808-41-1

3,5-Difluoro-4-nitrophenol

Cat. No.: B1602326
CAS No.: 147808-41-1
M. Wt: 175.09 g/mol
InChI Key: DDNBXAHODWXJKM-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-nitrophenol is an organic compound with the molecular formula C6H3F2NO3 It is a derivative of phenol, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 3 and 5 positions, and a nitro group is attached at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Difluoro-4-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 3,5-difluorophenol. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4 position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atoms can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.

    Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acidic conditions.

Major Products

    Reduction: 3,5-Difluoro-4-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: 3,5-Difluoro-4-benzoquinone.

Scientific Research Applications

3,5-Difluoro-4-nitrophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of bioactive compounds with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3,5-difluoro-4-nitrophenol depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The presence of the nitro group and fluorine atoms can enhance its binding affinity and specificity for target proteins. The compound’s interactions with molecular targets often involve hydrogen bonding, van der Waals forces, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-4-aminophenol: Similar structure but with an amino group instead of a nitro group.

    3,5-Difluoro-4-chlorophenol: Similar structure but with a chlorine atom instead of a nitro group.

    3,5-Difluoro-4-methylphenol: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

3,5-Difluoro-4-nitrophenol is unique due to the presence of both electron-withdrawing fluorine atoms and a nitro group, which significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, reactivity, and potential for forming specific interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3,5-difluoro-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO3/c7-4-1-3(10)2-5(8)6(4)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNBXAHODWXJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591238
Record name 3,5-Difluoro-4-nitrophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147808-41-1
Record name 3,5-Difluoro-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147808-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-difluoro-4-nitrophenol
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Synthesis routes and methods I

Procedure details

A solution of 3,5-difluorophenol (1.3 g, 10 mmol) in dichloromethane (50 ml) at 0° C. was treated with nitric acid (70%, 0.7 ml, 10 mmol). The cooling bath was removed and after 30 min at room temperature the solution washed with water then dried over MgSO4, filtered and evaporated. The product was purified by silica gel chromatography eluting with 20 to 50% ethyl acetate in hexane to yield the title compound, 440 mg.
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0.7 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 3,5-difluorophenol (10 g, 76.9 mmol) in CH2Cl2 at 0° Celsius was added 4.9 mL of 70% nitric acid dropwise. After addition was complete, the reaction was allowed to warm to room temperature and stirred for 1 hour. The reaction was poured into a separatory funnel and washed once with 750 mL water. The organic layer was dried with Na2SO4, filtered and concentrated to dryness. The resulting residue was purified via FCC to afford the title compound. 1H NMR (400 MHz, DMSO-d6) δ 6.81-6.67 (m, 2H), 3.40 (bs, 1H).
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10 g
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4.9 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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